REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)O.[NH2:9][C:10]1[C:11]([CH3:16])=[CH:12][CH:13]=[CH:14][CH:15]=1.P(OCCCC)(OCCCC)OCCCC>O>[CH3:16][C:11]1[C:10]([NH:9][C:1]2[CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=2)=[CH:15][CH:14]=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=CC=CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(OCCCC)(OCCCC)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a melt is formed
|
Type
|
CUSTOM
|
Details
|
has reached 190° C
|
Type
|
TEMPERATURE
|
Details
|
The internal temperature is raised to 230° C in the course of 5 hours
|
Duration
|
5 h
|
Type
|
DISTILLATION
|
Details
|
After this time, 41 parts of water have distilled off
|
Type
|
CUSTOM
|
Details
|
Excess o-toluidine and resorcinol which may still be present are removed
|
Type
|
DISTILLATION
|
Details
|
the 3-hydroxy-2'-methyl-diphenylamine is then distilled
|
Type
|
CUSTOM
|
Details
|
passing over at 185° C/3 mm Hg
|
Type
|
CUSTOM
|
Details
|
420 parts of end product of ND25 = 1.6455 are obtained, corresponding to a yield of 93% of theory
|
Name
|
|
Type
|
|
Smiles
|
CC1=CC=CC=C1NC2=CC(=CC=C2)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |